9-(4-bromophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
Description
Properties
IUPAC Name |
9-(4-bromophenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O/c16-10-6-4-9(5-7-10)14-13-11(2-1-3-12(13)21)19-15-17-8-18-20(14)15/h4-8,14H,1-3H2,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWBPVRNDNEUDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(N3C(=NC=N3)N2)C4=CC=C(C=C4)Br)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-bromophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromoaniline with a suitable triazole derivative, followed by cyclization to form the triazoloquinazoline core . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated reaction setups can be employed to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
9-(4-bromophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted triazoloquinazolines, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal strains with promising results.
Table 1: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL | |
| Aspergillus niger | 128 µg/mL |
The compound’s efficacy against Staphylococcus aureus suggests its potential as a therapeutic agent for bacterial infections.
Antioxidant Activity
The compound has demonstrated antioxidant properties that may contribute to its protective effects against oxidative stress.
Table 2: Antioxidant Activity Results
| Assay Type | IC50 (µM) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 45.12 ± 0.31 | |
| Ferric Reducing Antioxidant Power | 50.15 ± 0.25 |
These findings indicate the compound's potential role in preventing oxidative damage in biological systems.
Antibacterial Efficacy
A study assessed the antibacterial properties of the compound against both Gram-positive and Gram-negative bacteria. The results indicated notable effectiveness against Staphylococcus aureus with an MIC of 16 µg/mL. This suggests a promising avenue for developing new antibacterial therapies.
Fungal Resistance
Another study focused on antifungal activity against Candida species. The compound exhibited efficacy comparable to standard antifungal treatments like fluconazole and ketoconazole. This highlights its potential role in addressing issues of fungal resistance.
Material Science Applications
Beyond biological applications, the unique structural features of 9-(4-bromophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one make it a candidate for material science applications. Its stability and reactivity can be explored for developing new materials with specific properties such as:
- Conductive Polymers : The incorporation of this compound into polymer matrices could enhance electrical conductivity.
- Photonic Devices : Its unique electronic properties may enable applications in photonics and optoelectronics.
Mechanism of Action
The mechanism of action of 9-(4-bromophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit the activity of histone acetyltransferase PCAF, which plays a role in gene expression and cancer progression . The compound binds to the active site of the enzyme, preventing its normal function and leading to therapeutic effects .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- 9-(4-Chlorophenyl) Analog: Synthesized via a three-component reaction of 4-chlorobenzaldehyde, cyclohexane-1,3-dione, and 5-aminotetrazole using p-toluenesulfonic acid (p-TSA) under solvent-free conditions. While structurally similar, the chlorine atom’s smaller size and lower electronegativity compared to bromine may reduce steric hindrance and alter electronic interactions in biological systems .
- This compound was synthesized using the NGPU catalyst (a deep eutectic solvent) with high efficiency (yield >90%, reaction time 10–15 minutes) .
- 9-(4-Fluorophenyl) Analog: Fluorine’s strong electron-withdrawing nature and small size may enhance metabolic stability but reduce hydrophobic interactions compared to bromine. Limited pharmacological data are available for this derivative .
Electron-Donating and Bulky Substituents
- 9-(4-Hydroxyphenyl) Analog : Synthesized using NGPU, this derivative exhibits a polar hydroxyl group that may improve solubility but reduce membrane permeability. Its yield (92%) and reaction time (10 minutes) highlight the efficiency of NGPU over traditional catalysts .
- Spectroscopic data (e.g., ^1H NMR: δ 2.40 ppm for SCH₃) confirm the structural integrity of this derivative .
Modifications in the Core Structure
Tetrazoloquinazolinones vs. Triazoloquinazolinones
Replacing the triazole ring with a tetrazole (e.g., 9-aryl-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-ones) alters electronic properties due to the tetrazole’s stronger electron-withdrawing nature. Such derivatives are typically synthesized using 5-aminotetrazole instead of 3-amino-1,2,4-triazole .
Cyclohexane Ring Modifications
- This modification may impact pharmacokinetic properties .
Catalyst Efficiency
- NGPU Catalyst : Enables rapid synthesis (10–15 minutes) of the 4-bromophenyl derivative with yields >90%. Its reusability (6 cycles without significant loss in activity) and compatibility with green chemistry principles make it superior to p-TSA or iodine-based catalysts .
- p-TSA and Solvent-Free Conditions : Used for 4-chlorophenyl analogs, achieving 85% yield in 10 minutes. However, p-TSA is less reusable than NGPU .
Reaction Scope
Multi-component reactions (MCRs) under solvent-free conditions are widely employed. For example, the 4-bromophenyl derivative can be synthesized via a one-pot condensation of 4-bromobenzaldehyde, cyclohexane-1,3-dione, and 3-amino-1,2,4-triazole, avoiding toxic solvents .
Data Tables
Table 2: Spectral Data Comparison (Selected Analogs)
Biological Activity
9-(4-bromophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its potential applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: , with a molecular weight of approximately 319.18 g/mol. Its structure features a triazoloquinazolinone core, which is known for conferring various pharmacological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of this compound against several bacterial strains. In vitro testing has shown that it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of 9-(4-bromophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 15 |
| Bacillus subtilis | 19 |
| Proteus mirabilis | 9 |
The highest inhibition was observed against Bacillus subtilis, indicating its potential as an antibacterial agent .
Antifungal Activity
In addition to antibacterial properties, the compound has also been evaluated for antifungal activity. Studies have reported moderate antifungal effects against common fungal pathogens. However, the activity was generally less pronounced compared to its antibacterial effects.
Antiviral and Anticancer Properties
Emerging research indicates that this compound may possess antiviral properties, particularly against SARS-CoV-2. Its mechanism appears to involve interference with viral replication processes. Furthermore, preliminary anticancer studies suggest that it may inhibit the proliferation of certain cancer cell lines through apoptosis induction .
The biological activity of 9-(4-bromophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is attributed to its ability to interact with various biological targets. The triazole moiety is known to enhance binding affinity to enzyme active sites and receptor sites involved in cellular signaling pathways.
Case Studies
- Antibacterial Screening : A study conducted on the synthesized derivative demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with significant results suggesting further exploration in clinical settings .
- Antiviral Activity : In vitro assessments indicated that this compound could inhibit viral entry or replication in cell cultures infected with SARS-CoV-2. The exact mechanism remains under investigation but points towards potential therapeutic applications in treating viral infections .
- Anticancer Research : Compounds similar to this triazoloquinazolinone have shown promise in inducing apoptosis in cancer cells. Further studies are necessary to elucidate the specific pathways involved and the efficacy across different cancer types .
Q & A
Q. What are the conventional synthetic routes for 9-(4-bromophenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one?
Methodological Answer: The compound is typically synthesized via multi-component reactions (MCRs) involving aldehydes, amines, and cyclic diketones (e.g., cyclohexane-1,3-dione). A common protocol involves:
- Condensation of 4-bromobenzaldehyde with 5-aminotetrazole and dimedone under solvent-free or green solvent conditions.
- Catalysis by acidic (e.g., p-toluenesulfonic acid) or reusable catalysts (e.g., NGPU) at 70–120°C for 40–120 minutes .
- Purification via water-mediated catalyst removal and recrystallization .
Q. Which spectroscopic techniques are standard for structural characterization of this compound?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–7.8 ppm) and carbon frameworks (e.g., carbonyl carbons at ~170 ppm) .
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
Advanced Research Questions
Q. How can green chemistry principles be integrated into the synthesis of this compound to enhance sustainability?
Methodological Answer: Strategies include:
- Reusable catalysts : NGPU (a deep eutectic solvent) achieves 6 reaction cycles with <5% yield loss .
- Ionic liquids : [BMIM][OH] acts as both solvent and catalyst, eliminating waste .
- Microwave-assisted synthesis : Reduces reaction time (40–60 minutes) and energy use .
- Solvent-free conditions : Avoids toxic organic solvents, improving atom economy .
Q. What strategies resolve contradictions between computational predictions (e.g., logP) and experimental data for this compound?
Methodological Answer: To address discrepancies in physicochemical properties:
- Experimental validation : Use HPLC to measure logP and compare with computational tools (e.g., XLogP3) .
- Parameter refinement : Adjust computational models using experimental solubility data (e.g., in DMSO/water mixtures).
- Cross-technique analysis : Pair NMR-derived tautomeric forms with DFT calculations to explain deviations .
Q. How does catalyst choice influence reaction efficiency and mechanistic pathways in multi-component syntheses?
Methodological Answer: Catalyst selection impacts:
- Yield and time : NGPU achieves 85–97% yield in 60–90 minutes vs. traditional acids requiring longer durations .
- Mechanism : Acidic catalysts (e.g., p-TSA) promote imine formation, while ionic liquids ([BMIM][OH]) stabilize intermediates via H-bonding .
- By-product formation : Reusable catalysts reduce side reactions (e.g., dimerization) through controlled activation .
Q. What methodologies are recommended for studying the stereochemical outcomes of this compound’s synthesis?
Methodological Answer: To analyze stereochemistry:
- Chiral HPLC : Separates enantiomers (e.g., for compounds with defined stereocenters) .
- X-ray crystallography : Resolves absolute configuration (used in related triazoloquinazolinones) .
- Circular Dichroism (CD) : Correlates optical activity with computed stereoisomer models .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on catalytic efficiency in synthesis protocols?
Methodological Answer:
- Comparative studies : Replicate protocols using identical substrates (e.g., 4-bromobenzaldehyde) and quantify yields/purity .
- Control experiments : Test catalyst stability under reported conditions (e.g., NGPU’s FT-IR post-reaction confirms integrity) .
- Statistical analysis : Use ANOVA to assess significance of variables (e.g., temperature, solvent) across studies .
Experimental Design Considerations
Q. What critical parameters must be controlled during purification to ensure high purity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
